molecular formula C9H12ClNO2S B1368954 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 58804-19-6

4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B1368954
CAS No.: 58804-19-6
M. Wt: 233.72 g/mol
InChI Key: GDXAELMGUDRSEJ-UHFFFAOYSA-N
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Description

4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12ClNO2S It is a derivative of benzene sulfonamide, where the benzene ring is substituted with a chloromethyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide typically involves the chloromethylation of N,N-dimethylbenzene-1-sulfonamide. One common method is the reaction of N,N-dimethylbenzene-1-sulfonamide with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzene sulfonamides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene sulfonamides.

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Corresponding amines.

Scientific Research Applications

4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.

    Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues in proteins.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The chloromethyl group acts as an electrophile, reacting with nucleophilic residues such as cysteine, serine, or lysine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)benzenesulfonamide: Lacks the dimethylamino group, making it less nucleophilic.

    N,N-dimethylbenzenesulfonamide: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.

    4-(bromomethyl)-N,N-dimethylbenzenesulfonamide: Similar structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and selectivity in chemical reactions.

Uniqueness

4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of both the chloromethyl and dimethylamino groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo nucleophilic substitution and form covalent bonds with biological molecules makes it valuable in both synthetic and biological applications .

Properties

IUPAC Name

4-(chloromethyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXAELMGUDRSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570287
Record name 4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58804-19-6
Record name 4-(Chloromethyl)-N,N-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58804-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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